5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring, a benzothiazole moiety, and various functional groups such as chloro, methanesulfonyl, and carboxamide
Preparation Methods
The synthesis of 5-chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a reaction with methanesulfonyl chloride under basic conditions.
Coupling with Benzothiazole Derivative: The benzothiazole moiety is introduced through a coupling reaction with a suitable benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl and benzothiazole moieties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide include other pyrimidine derivatives and benzothiazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For instance:
Pyrimidine Derivatives: Compounds like 2-chloro-4,6-diaminopyrimidine share the pyrimidine core but lack the benzothiazole moiety.
Benzothiazole Compounds: Compounds such as 2-aminobenzothiazole share the benzothiazole structure but differ in their additional functional groups.
The uniqueness of 5-chloro-2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H15ClN4O3S2 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClN4O3S2/c1-11-3-8-15-16(9-11)29-19(24-15)12-4-6-13(7-5-12)23-18(26)17-14(21)10-22-20(25-17)30(2,27)28/h3-10H,1-2H3,(H,23,26) |
InChI Key |
DIVDQYABSQFCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C |
Origin of Product |
United States |
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